molecular formula C6H5BrIN B1293182 5-Bromo-2-iodo-4-methylpyridine CAS No. 941294-57-1

5-Bromo-2-iodo-4-methylpyridine

Cat. No.: B1293182
CAS No.: 941294-57-1
M. Wt: 297.92 g/mol
InChI Key: CWTODKHZZURTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-iodo-4-methylpyridine is a useful research compound. Its molecular formula is C6H5BrIN and its molecular weight is 297.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functionalization and Synthesis

Research on pyridine and pyrimidine derivatives highlights the versatility of halogenated compounds in organic synthesis. For instance, palladium-catalyzed aminocarbonylation of iodo- and dibromo-methylpyridazinones demonstrates the potential of halogenated pyridines in synthesizing amide derivatives with significant yields, suggesting that 5-Bromo-2-iodo-4-methylpyridine could be similarly utilized in synthetic organic chemistry for constructing complex molecules (Takács et al., 2012). Additionally, efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling of halogenated pyridines indicates the role of such compounds in medicinal chemistry and materials science, potentially applicable to this compound (Ahmad et al., 2017).

Biological Activities

Research on pyridine derivatives has also uncovered their biological activities. For example, novel pyridine derivatives synthesized via palladium-catalyzed Suzuki cross-coupling reactions exhibited significant anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such findings underscore the potential of halogenated pyridines in drug discovery and development, suggesting that this compound could serve as a precursor for compounds with biological relevance (Ahmad et al., 2017).

Material Science and Liquid Crystals

The density functional theory (DFT) studies on pyridine derivatives reveal their potential as chiral dopants for liquid crystals. The investigation into the electronic properties of these compounds suggests applications in material science, particularly in the design of new liquid crystal displays (LCDs) and other optoelectronic devices. This area of research may benefit from the unique properties of this compound as a building block for developing novel materials (Ahmad et al., 2017).

Safety and Hazards

5-Bromo-2-iodo-4-methylpyridine is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

Future research directions were identified, highlighting the potential of this compound in the development of new drugs, agrochemicals, materials, and polymers. In particular, the compound has potential applications in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

Relevant Papers The relevant papers retrieved provide valuable information about the properties and applications of 5-Bromo-2-iodo-4-methylpyridine . They cover topics such as its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions.

Mechanism of Action

Target of Action

5-Bromo-2-iodo-4-methylpyridine is primarily used as a building block in organic synthesis . It is often involved in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, this compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a crucial role in the formation of carbon-carbon bonds during suzuki–miyaura cross-coupling reactions . This process is fundamental to the synthesis of a wide range of organic compounds.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound is also known to inhibit CYP1A2, an important enzyme involved in drug metabolism .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . The compound itself is relatively stable, readily prepared, and generally environmentally benign . .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-iodo-4-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of various inhibitors. It has been used in the development of p38α mitogen-activated protein kinase inhibitors, which are crucial in modulating cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . The compound interacts with enzymes and proteins involved in these pathways, demonstrating its potential as a therapeutic agent for cytokine-driven diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the p38α mitogen-activated protein kinase, leading to a decrease in the release of pro-inflammatory cytokines . This inhibition can affect cell signaling pathways and alter gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by competing with adenosine triphosphate for binding to the enzyme’s active site . This competitive inhibition prevents the phosphorylation of downstream targets, thereby modulating gene expression and cellular responses. The compound’s ability to inhibit enzyme activity highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of target enzymes . Degradation over time can reduce its efficacy, necessitating careful consideration of storage and handling conditions in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . Higher doses may lead to toxic effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is crucial for optimizing the compound’s therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can influence its bioavailability and efficacy . For instance, interactions with cytochrome P450 enzymes can lead to the formation of metabolites that may retain or alter the compound’s biological activity. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues . Efficient transport and distribution are critical for achieving therapeutic concentrations at the site of action while minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

5-bromo-2-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTODKHZZURTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650018
Record name 5-Bromo-2-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-57-1
Record name 5-Bromo-2-iodo-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,5-dibromo-4-methylpyridine (2 g) in acetonitrile (40 ml) at room temperature under argon were added sodium iodide (4.8 g) then acetyl chloride (0.94 g). After 3 hours stirring at room temperature the white solid formed was filtered off and the filtrate was neutralized with aqueous saturated solution of sodium hydrogenocarbonate. The organic phase was dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography (ethyl acetate/cyclohexane) to afford the title product as a brown solid (2.04 g). 1H-NMR (CDCl3, 400 MHz): 8.40 (s, 1H), 7.60 (s, 1H), 2.30 (s, 3H),
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.